molecular formula C33H42N6O9 B178906 Suc-Ala-Leu-Pro-Phe-PNA CAS No. 128802-78-8

Suc-Ala-Leu-Pro-Phe-PNA

货号 B178906
CAS 编号: 128802-78-8
分子量: 666.7 g/mol
InChI 键: RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Suc-Ala-Leu-Pro-Phe-pNA is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .


Molecular Structure Analysis

The molecular formula of this compound is C33H42N6O9 . The molecular weight is 666.72 .


Chemical Reactions Analysis

Suc-ALPF-pNA has been used for an uncoupled protease-free assay of PPIase activity . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease .


Physical And Chemical Properties Analysis

Suc-AAPF-pNA appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, and in distilled water at 4 mg/ml .

科学研究应用

细菌酶的特性

研究表明,某些细菌酶,如来自Azotobacter vinelandii的酶,对包括Suc-Ala-Leu-Pro-Phe-pNA在内的合成肽表现出肽亚丙基脯氨酸顺/反异构酶活性。这种底物特异性对于细菌FKBP(FK506结合蛋白)是典型的,表明在蛋白质折叠以及可能在其他细胞过程中发挥作用(Dimou et al., 2011)

酶底物特异性

This compound已被确定为FKBP的反应性底物,这是一种参与药物如FK506的免疫抑制作用的蛋白质。这些酶对于这种底物的特异性显著,表明在药理研究和理解药物机制中发挥作用(Harrison & Stein, 1990)

内肽酶水解

研究表明,包括this compound在内的肽被来自各种来源的内肽酶(如人类肾脏)水解。这表明该肽在研究酶特异性和作用方面的实用性,特别是涉及亲水性氨基酸如亮和苯丙氨酸(Ishida et al., 1983)

肽结合和酶活性

研究this compound衍生的肽与人类环肽酶hCyp-18等酶的结合揭示了对酶活性和抑制机制的见解。这些研究突显了该肽在检查酶相互作用和功能方面的潜力(Demange等,2001)

在纤溶中的意义

This compound及相关肽已被用于研究参与纤溶的酶。这些酶对于特定肽底物的特异性提供了有关血液凝块机制和潜在治疗靶点的见解(Okamoto et al., 1981)

在弹性蛋白酶活性研究中的应用

这种肽已被用于研究各种生物样本中的弹性蛋白酶活性,如人类精浆。了解其与弹性蛋白和其他酶的相互作用可以为生殖生物学和酶调节等领域提供宝贵信息(Matsuda et al., 2000)

作用机制

Target of Action

Suc-Ala-Leu-Pro-Phe-PNA (Suc-ALPF-pNA) is primarily a substrate for FK-506 binding proteins (FKBPs), also known as macrophilins . FKBPs are a family of proteins that have peptidyl-prolyl cis-trans isomerase (PPIase) activity . These proteins play a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Mode of Action

The interaction of Suc-ALPF-pNA with its target proteins involves the cleavage of the compound. The PPIases, including FKBPs and cyclophilins, catalyze the cis-trans isomerization of proline imidic peptide bonds in Suc-ALPF-pNA . This enzymatic action accelerates the protein folding process .

Biochemical Pathways

The primary biochemical pathway affected by Suc-ALPF-pNA involves protein folding. By acting as a substrate for PPIases, Suc-ALPF-pNA plays a role in the protein folding process. The cis-trans isomerization of proline imidic peptide bonds, catalyzed by PPIases, is a rate-limiting step in protein folding . Therefore, the action of Suc-ALPF-pNA indirectly influences various biological processes that depend on protein folding.

Pharmacokinetics

It’s worth noting that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso) , which could potentially influence its bioavailability and distribution.

Result of Action

The enzymatic cleavage of Suc-ALPF-pNA by PPIases results in the acceleration of the protein folding process . This can have various downstream effects at the molecular and cellular levels, depending on the specific proteins being folded. The precise effects would depend on the biological context and the specific proteins involved.

安全和危害

Suc-Ala-Leu-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

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